7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
7-ethoxy-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-26-20-7-4-6-17-19-14-18(16-11-9-15(2)10-12-16)24-25(19)23(28-22(17)20)21-8-5-13-27-21/h4-13,19,23H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOJPDNZFLWDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 421.497 g/mol. Its structure includes a pyrazolo[1,5-c][1,3]oxazine core, which is known for various biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those related to the compound . The COX-1 and COX-2 inhibitory activities of similar compounds have been extensively documented. For instance:
- Selectivity Index : Some derivatives exhibited a COX-2 selectivity index exceeding 300, indicating significant potential for anti-inflammatory applications while minimizing gastrointestinal side effects .
- In Vivo Studies : In carrageenan-induced rat models, compounds structurally similar to this compound demonstrated substantial edema inhibition percentages ranging from 78.9% to 96%, outperforming traditional NSAIDs like celecoxib .
| Compound | COX-2 Inhibition (IC50) | Edema Inhibition (%) |
|---|---|---|
| Compound A | 0.034 µM | 82.8 |
| Compound B | 0.052 µM | 78.9 |
| 7-Ethoxy... | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Research indicates that compounds with similar structural features to this compound exhibit promising antibacterial activity.
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 20 |
| 7-Ethoxy... | TBD | TBD |
Case Studies
Several case studies have been conducted focusing on the biological activity of pyrazole derivatives:
- Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, a derivative exhibited significant anti-inflammatory effects with a low ulcerogenic index (UI), suggesting a favorable safety profile .
- Antimicrobial Screening : A systematic evaluation of various synthesized compounds demonstrated that some pyrazole derivatives effectively inhibited the growth of antibiotic-resistant strains of bacteria .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to 7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. For example, derivatives of pyrazolo compounds have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vivo studies demonstrated that certain derivatives possess comparable efficacy to established anti-inflammatory drugs like celecoxib . The anti-inflammatory activity is often linked to the compound's ability to modulate nitric oxide production and cytokine release.
Antimicrobial Potential
The antimicrobial activity of related heterocyclic compounds has been documented extensively. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by targeting specific bacterial enzymes . The presence of functional groups such as ethoxy and furan enhances their interaction with microbial targets.
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its potential use in creating novel polymers and organic electronic materials. The unique electronic properties imparted by the furan and pyrazole moieties make it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
*Estimated via computational models (e.g., ChemAxon).
Substituent Effects on Bioactivity
- Ethoxy vs. Halogen (Cl) : The 7-ethoxy group in the target compound may improve metabolic stability compared to 9-chloro derivatives, which are more prone to nucleophilic displacement .
- Furan-2-yl vs.
- p-Tolyl vs. Naphthalenyl : The p-tolyl group balances hydrophobicity and steric demands, whereas naphthalenyl derivatives exhibit higher logP values (~5.1) but reduced solubility .
Pharmacological and Physicochemical Insights
- Bioavailability: The target compound’s molecular weight (~395 g/mol) and hydrogen-bond donors/acceptors (2/5) align with Lipinski’s and Veber’s rules, suggesting oral bioavailability .
- Antimicrobial Activity : While direct data are lacking, structurally related spiro-oxazines show MIC values of 50 μg/mL against S. aureus and C. albicans .
- Electrophilic Reactivity: The absence of electron-withdrawing groups (e.g., NO₂, Cl) in the target compound may reduce undesired covalent binding compared to nitrated analogs .
Q & A
What are the standard synthetic routes for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core structure?
Basic:
The core structure can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing intermediates. For example, sodium enolates (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) react with 5-aminopyrazoles under reflux in dioxane or ethanol to form fused pyrazoloazine systems . Triethylamine is often used as a base to facilitate acylations or condensations .
Advanced:
To optimize regioselectivity, employ microwave-assisted synthesis or adjust solvent polarity. For instance, PEG-400 enhances cyclization efficiency in dihydropyrazolo[1,5-a]pyrimidine syntheses . Monitor reaction progress using TLC (EtOAc/light petroleum gradients) and purify via flash chromatography .
How can researchers confirm the regiochemistry of substituents in the pyrazolo-oxazine system?
Basic:
Use and NMR to identify substituent positions. For example, furan protons typically resonate at δ 6.3–7.4 ppm, while ethoxy groups show distinct methylene signals near δ 4.0–4.5 ppm . Cross-validate with IR spectroscopy for carbonyl or amine functionalities .
Advanced:
For ambiguous cases, employ 2D NMR (e.g., NOESY or HSQC) or X-ray crystallography. In pyrazolo[1,5-a]pyrimidines, coupling constants in NMR distinguish between diastereomers . High-resolution mass spectrometry (HRMS) confirms molecular formulas .
What strategies are effective for introducing the ethoxy and furan-2-yl groups at positions 7 and 5?
Basic:
- Ethoxy group: React hydroxyl precursors with ethyl bromide or via Mitsunobu conditions (e.g., DIAD/PPh) .
- Furan-2-yl group: Use aldol condensation with furfural (2a) under acidic conditions (e.g., POCl) or palladium-catalyzed cross-coupling .
Advanced:
To avoid side reactions, protect reactive sites (e.g., amines with Boc groups) before functionalization. For furan introduction, optimize stoichiometry of sodium enolates (1.2–1.5 equiv) to prevent over-substitution .
How should researchers address low yields in the final cyclization step?
Basic:
Increase reaction time (12–24 h) and temperature (reflux in dioxane or ethanol). Use argon atmospheres to prevent oxidation of sensitive intermediates .
Advanced:
Screen catalysts (e.g., Lewis acids like ZnCl) or switch solvents (e.g., DMF for higher polarity). For dihydro-oxazine formation, reduce steric hindrance by substituting bulky groups with methyl or methoxy .
What purification methods resolve structural isomers or byproducts?
Basic:
Use gradient flash chromatography (EtOAc/light petroleum, 3:7 to 7:3) to separate isomers . Recrystallize from ethanol or DMF/EtOH mixtures for high-purity solids .
Advanced:
For persistent impurities, employ preparative HPLC with C18 columns. Monitor column efficiency using values from TLC and adjust eluent polarity dynamically .
How can competing pathways during dihydro-oxazine ring closure be minimized?
Advanced:
Modulate electronic effects: Electron-withdrawing groups (e.g., nitro) on the benzene ring favor cyclization over polymerization. Use stepwise protocols—first form the pyrazole ring, then oxidize to the oxazine—to suppress side reactions .
How do researchers validate synthetic reproducibility across conflicting literature methods?
Advanced:
Cross-reference spectral data (e.g., compare melting points and NMR shifts from multiple studies). For example, pyrazolo[1,5-a]pyrimidines with ethoxy groups should exhibit consistent signals near δ 60–65 ppm . Replicate reactions under inert atmospheres if discrepancies arise from oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
